1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound. It features a diazepane ring, a sulfonyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Dichlorophenyl Group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl or diazepane rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Potential use in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives or sulfonyl-containing compounds.
Uniqueness: Its unique combination of functional groups might confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical synthesis.
List of Similar Compounds
- This compound
- This compound derivatives
- Other diazepane derivatives with different substituents
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2S2/c16-12-2-3-14(17)15(10-12)23(20,21)19-6-1-5-18(7-8-19)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDYFDWUDZJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.